molecular formula C12H19NO2 B13577087 3-(3-Methoxyphenoxy)-2,2-dimethylpropan-1-amine

3-(3-Methoxyphenoxy)-2,2-dimethylpropan-1-amine

Katalognummer: B13577087
Molekulargewicht: 209.28 g/mol
InChI-Schlüssel: GWPWIVJNKAVUCR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3-Methoxyphenoxy)-2,2-dimethylpropan-1-amine is an organic compound with a complex structure that includes a methoxyphenoxy group attached to a dimethylpropan-1-amine backbone

Vorbereitungsmethoden

The synthesis of 3-(3-Methoxyphenoxy)-2,2-dimethylpropan-1-amine typically involves several steps. One common synthetic route includes the reaction of 3-methoxyphenol with 2,2-dimethylpropan-1-amine under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and improve yield . Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale and efficiency.

Analyse Chemischer Reaktionen

3-(3-Methoxyphenoxy)-2,2-dimethylpropan-1-amine can undergo various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

3-(3-Methoxyphenoxy)-2,2-dimethylpropan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various industrial chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-(3-Methoxyphenoxy)-2,2-dimethylpropan-1-amine involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

3-(3-Methoxyphenoxy)-2,2-dimethylpropan-1-amine can be compared with other similar compounds, such as:

Eigenschaften

Molekularformel

C12H19NO2

Molekulargewicht

209.28 g/mol

IUPAC-Name

3-(3-methoxyphenoxy)-2,2-dimethylpropan-1-amine

InChI

InChI=1S/C12H19NO2/c1-12(2,8-13)9-15-11-6-4-5-10(7-11)14-3/h4-7H,8-9,13H2,1-3H3

InChI-Schlüssel

GWPWIVJNKAVUCR-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(CN)COC1=CC=CC(=C1)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.